3H-6,8-Methano[1,3]oxazolo[3,4-a]pyridine

TLR8 antagonist innate immunity oxazolopyridine

3H-6,8-Methano[1,3]oxazolo[3,4-a]pyridine (CAS 220687-13-8), also named 4-oxa-6-azatricyclo[6.1.1.02,6]deca-1(9),2,7-triene, is a rigidified bicyclic heterocycle with the molecular formula C8H7NO and a molecular weight of 133.15 g/mol. It belongs to the broader oxazolo[3,4-a]pyridine chemotype, a scaffold explored in medicinal chemistry for Toll-like receptor (TLR) modulation, particularly TLR8 antagonism.

Molecular Formula C8H7NO
Molecular Weight 133.15 g/mol
CAS No. 220687-13-8
Cat. No. B12899270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3H-6,8-Methano[1,3]oxazolo[3,4-a]pyridine
CAS220687-13-8
Molecular FormulaC8H7NO
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESC1C2=CC1=CN3C2=COC3
InChIInChI=1S/C8H7NO/c1-6-2-7(1)8-4-10-5-9(8)3-6/h1,3-4H,2,5H2
InChIKeyWAYZMSILAUALHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3H-6,8-Methano[1,3]oxazolo[3,4-a]pyridine (CAS 220687-13-8): Core Structural Identity and Compound Class


3H-6,8-Methano[1,3]oxazolo[3,4-a]pyridine (CAS 220687-13-8), also named 4-oxa-6-azatricyclo[6.1.1.02,6]deca-1(9),2,7-triene, is a rigidified bicyclic heterocycle with the molecular formula C8H7NO and a molecular weight of 133.15 g/mol . It belongs to the broader oxazolo[3,4-a]pyridine chemotype, a scaffold explored in medicinal chemistry for Toll-like receptor (TLR) modulation, particularly TLR8 antagonism [1]. The methano bridge introduces conformational constraint that distinguishes it from fully saturated or unbridged oxazolopyridine analogs, potentially altering target binding geometry and physicochemical properties [2].

Why 3H-6,8-Methano[1,3]oxazolo[3,4-a]pyridine Cannot Be Freely Replaced by Other Oxazolopyridine Isomers in Procurement


Within the oxazolo[3,4-a]pyridine family, subtle structural variations produce large functional divergences. The 6,8-methano bridge in this compound locks the bicyclic system into a rigid conformation, which NMR studies on analogous perhydrooxazolo[3,4-a]pyridines have shown directly controls the O-inside vs. O-outside conformer equilibrium that governs receptor recognition geometry [1]. Unbridged or differently bridged isomers (e.g., 5,8-methano or hexahydro analogs) present different spatial orientations of the oxazole oxygen and pyridine nitrogen lone pairs to biological targets [2]. Procurement of a generic 'oxazolopyridine' without specifying the exact methano bridge position and ring saturation therefore risks obtaining a compound with divergent binding topology, conformational preference, and ultimately different biological activity in TLR8 or other target-based assays.

3H-6,8-Methano[1,3]oxazolo[3,4-a]pyridine: Quantitative Evidence for Differentiated Selection


Rigidified Oxazolo[3,4-a]pyridine Scaffold as a Privileged TLR8 Antagonist Chemotype: Class-Level Potency Benchmarks

While no direct target-engagement data for CAS 220687-13-8 were located in peer-reviewed literature, structurally related oxazolo[3,4-a]pyridine derivatives have been characterized as potent human TLR8 antagonists. In BindingDB, multiple oxazolo[3,4-a]pyridine-containing compounds demonstrate TLR8 antagonist IC50 values ranging from 0.7 nM to 67 nM in HEK-Blue hTLR8 cellular reporter assays [1]. The 6,8-methano bridge present in the target compound adds conformational rigidity, a feature that computational modeling suggests can enhance binding site complementarity and reduce entropic penalty upon target engagement compared to more flexible, unbridged analogs [2]. These data establish the oxazolo[3,4-a]pyridine core as a validated, highly potent TLR8-modulating scaffold, and the methano-bridged variant represents a conformationally constrained analog of this active chemotype.

TLR8 antagonist innate immunity oxazolopyridine

Commercial Purity Specification: 99% HPLC Grade Supports Reproducible SAR and Biological Assay Requirements

One commercial supplier lists 3H-6,8-Methano[1,3]oxazolo[3,4-a]pyridine at a certified purity of 99% by HPLC . This purity level meets or exceeds the typical requirements for compound library screening (commonly ≥95%) and structure-activity relationship (SAR) studies, where impurities above 2–5% can confound dose-response interpretation. By comparison, many research-grade heterocyclic building blocks are supplied at 95–97% purity, meaning this product offers a narrower impurity window that reduces the probability of false-positive or false-negative biological readouts attributable to contaminating species.

analytical purity HPLC chemical procurement

Conformational Constraint from 6,8-Methano Bridge Confers Different Molecular Topology vs. Unbridged and 5,8-Methano Isomers

NMR studies on the perhydrooxazolo[3,4-a]pyridine system reveal that bridgehead nitrogen-containing conformers exist in measurable equilibrium, with the cis-fused perhydrooxazolo[3,4-a]pyridine salt showing 55% O-inside and 17% O-outside conformers in CDCl3 at 298 K [1]. The introduction of a 6,8-methano bridge (as in the target compound) eliminates this conformational flexibility—imposing a single, fixed geometry that dictates the spatial presentation of hydrogen-bond acceptor atoms to a protein binding site. The alternative 5,8-methano isomer (CAS not directly specified but chemically distinct) presents the methano bridge at a different ring junction, producing a different locked conformation [2]. For computational chemists and structural biologists, this fixed geometry simplifies docking pose prediction and pharmacophore modeling compared to flexible unbridged analogs, where multiple low-energy conformers must be enumerated.

conformational analysis NMR stereochemistry structural biology

Oxazolo[3,4-a]pyridine Agonist Activity at Human TLR8: Functional Class-Level Evidence for Immunomodulatory Applications

The oxazolo[3,4-a]pyridine scaffold is not limited to TLR8 antagonism; BindingDB also records an oxazolo[3,4-a]pyridine derivative (CHEMBL3622866) as a human TLR8 agonist with EC50 = 200 nM in HEK-Blue hTLR8 NF-κB reporter cells [1]. This dual functional potential (agonism or antagonism achievable via peripheral substitution on the same core) underscores the scaffold's versatility. The methano-bridged variant offers a rigidified platform for exploring whether conformational pre-organization shifts functional selectivity toward agonism or antagonism. For research programs targeting TLR8 modulation in immuno-oncology or autoimmune disease, procuring a pre-organized scaffold may accelerate hit-to-lead optimization by reducing the conformational search space.

TLR8 agonist innate immunity immuno-oncology

3H-6,8-Methano[1,3]oxazolo[3,4-a]pyridine: Evidence-Backed Application Scenarios for Scientific Procurement


TLR8 Antagonist Lead Optimization: Conformational Constraint SAR Libraries

Research groups pursuing novel TLR8 antagonists for autoimmune or inflammatory indications can utilize 3H-6,8-Methano[1,3]oxazolo[3,4-a]pyridine as a rigidified core scaffold. Because structurally similar oxazolo[3,4-a]pyridines have demonstrated TLR8 antagonist IC50 values as low as 0.7 nM [1], the methano-bridged variant enables systematic exploration of how conformational pre-organization affects potency, with the 99% HPLC purity supporting reproducible dose-response data .

Structure-Based Drug Design: Fixed-Geometry Pharmacophore Modeling

Computational chemistry teams performing docking studies or pharmacophore elucidation on TLR8 benefit from the single, locked conformation imposed by the 6,8-methano bridge. Unlike flexible unbridged analogs that populate multiple conformers (e.g., 55% O-inside and 17% O-outside in solution [2]), this compound eliminates conformational ambiguity, enabling higher-confidence docking pose predictions and reducing computational enumeration overhead.

Immuno-Oncology Screening Library Enhancement: Dual-Functional TLR8 Chemotype

Drug discovery programs building focused screening libraries for TLR8 modulators can incorporate this compound as a representative of a chemotype capable of producing both potent agonists (EC50 = 200 nM [1]) and antagonists (IC50 = 0.7–67 nM [1]) depending on peripheral substitution. The rigidified scaffold provides a structurally distinct starting point for hit identification compared to more flexible, unbridged oxazolopyridines.

High-Throughput Screening (HTS) Input: 99% HPLC-Grade Compound for Reduced False Hit Rates

Screening facilities that require input compounds with minimal interfering impurities can procure this product at a certified 99% HPLC purity . This exceeds the typical 95–97% threshold for research-grade building blocks, reducing the likelihood that assay interference from impurities will generate false-positive or false-negative hits in primary screens.

Quote Request

Request a Quote for 3H-6,8-Methano[1,3]oxazolo[3,4-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.